molecular formula C11H7F3 B15070186 1-(Difluoromethyl)-4-fluoronaphthalene

1-(Difluoromethyl)-4-fluoronaphthalene

Cat. No.: B15070186
M. Wt: 196.17 g/mol
InChI Key: GPEHOBNJOLXCHG-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a fluorine atom attached to the naphthalene ring

Preparation Methods

The synthesis of 1-(Difluoromethyl)-4-fluoronaphthalene can be achieved through several synthetic routes. One common method involves the difluoromethylation of naphthalene derivatives. This process typically employs difluoromethylating agents such as difluorocarbene precursors or difluoromethyl halides. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product .

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of scalability and efficiency. These methods utilize fluorinating agents and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

1-(Difluoromethyl)-4-fluoronaphthalene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or extended aromatic systems.

Scientific Research Applications

1-(Difluoromethyl)-4-fluoronaphthalene has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology and Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-4-fluoronaphthalene exerts its effects is primarily related to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group can act as a hydrogen bond donor, while the fluorine atom can participate in dipole-dipole interactions. These interactions can influence the binding affinity and specificity of the compound towards its molecular targets .

Comparison with Similar Compounds

1-(Difluoromethyl)-4-fluoronaphthalene can be compared with other fluorinated naphthalene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C11H7F3

Molecular Weight

196.17 g/mol

IUPAC Name

1-(difluoromethyl)-4-fluoronaphthalene

InChI

InChI=1S/C11H7F3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,11H

InChI Key

GPEHOBNJOLXCHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C(F)F

Origin of Product

United States

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